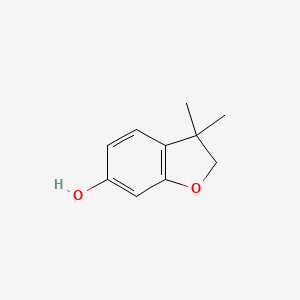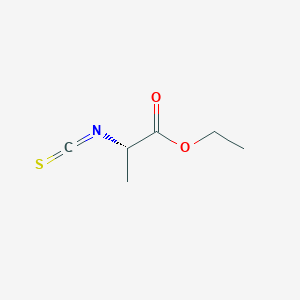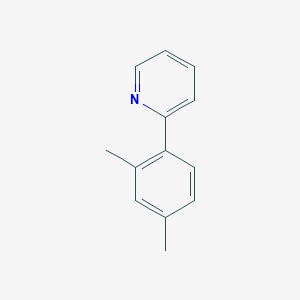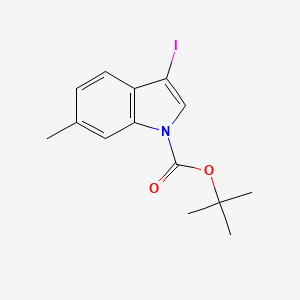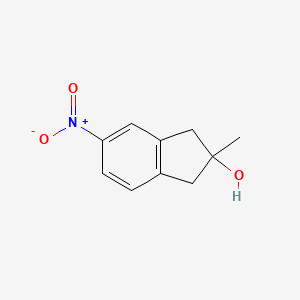
2-Methyl-5-nitro-2,3-dihydro-1h-inden-2-ol
描述
2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol is a chemical compound belonging to the class of indenols, which are derivatives of indene. Indene itself is a hydrocarbon with a fused benzene and cyclopentene ring. The presence of a nitro group (-NO2) and a methyl group (-CH3) on the indene ring structure imparts unique chemical properties to this compound.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 2-methyl-2,3-dihydro-1H-inden-2-ol using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents.
Reduction Reaction: Another method involves the reduction of 2-methyl-5-nitro-1H-indene-2,3-dione using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the initial formation of the indene core, followed by nitration and subsequent functional group modifications to introduce the desired substituents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as 2-methyl-5-nitro-2,3-dihydro-1H-inden-2-one.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 2-methyl-5-amino-2,3-dihydro-1H-inden-2-ol.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like iron (Fe) and hydrochloric acid (HCl) or hydrogen (H2) and a catalyst are often used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents depending on the desired product.
Major Products Formed:
Oxidation Products: 2-methyl-5-nitro-2,3-dihydro-1H-inden-2-one
Reduction Products: 2-methyl-5-amino-2,3-dihydro-1H-inden-2-ol
Substitution Products: Various substituted indenols depending on the reagents used.
科学研究应用
2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents, particularly in the treatment of infections and inflammation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
2-Methyl-2,3-dihydro-1H-inden-2-ol: Lacks the nitro group, resulting in different chemical properties and reactivity.
5-Nitro-2,3-dihydro-1H-inden-2-ol: Similar structure but without the methyl group, leading to variations in biological activity and chemical behavior.
2-Methyl-5-nitro-1H-indene-2,3-dione: Contains a ketone group instead of a hydroxyl group, affecting its reactivity and applications.
Uniqueness: 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol is unique due to the combination of the nitro and methyl groups on the indene ring, which imparts distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
2-methyl-5-nitro-1,3-dihydroinden-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-10(12)5-7-2-3-9(11(13)14)4-8(7)6-10/h2-4,12H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKMBXBIUSWFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1)C=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268586 | |
| Record name | 2,3-Dihydro-2-methyl-5-nitro-1H-inden-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913296-98-7 | |
| Record name | 2,3-Dihydro-2-methyl-5-nitro-1H-inden-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913296-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-methyl-5-nitro-1H-inden-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


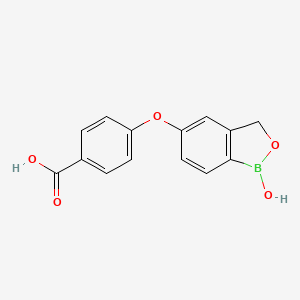
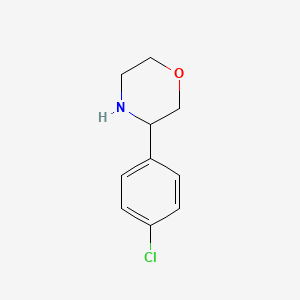
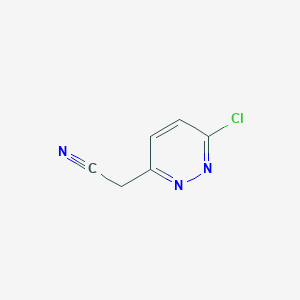

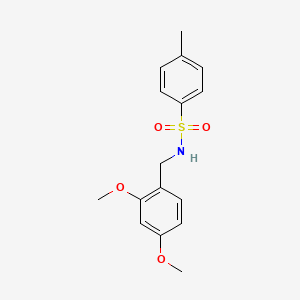
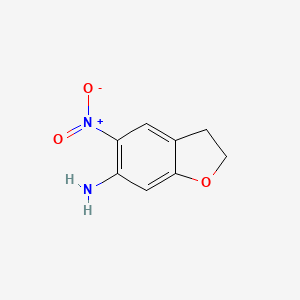
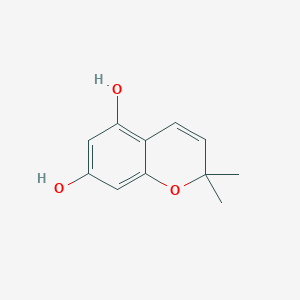
![Ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3332631.png)
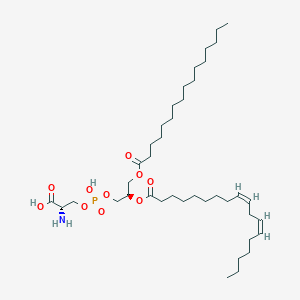
![5-Chloro-3-methylbenzo[b]thiophen-2-ylboronic acid](/img/structure/B3332647.png)
